Nonadecane benzoate
CAS No.: 103048-57-3
Cat. No.: VC16990821
Molecular Formula: C26H44O2
Molecular Weight: 388.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103048-57-3 |
|---|---|
| Molecular Formula | C26H44O2 |
| Molecular Weight | 388.6 g/mol |
| IUPAC Name | nonadecyl benzoate |
| Standard InChI | InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-28-26(27)25-22-19-18-20-23-25/h18-20,22-23H,2-17,21,24H2,1H3 |
| Standard InChI Key | UFFZSCVAOGUEKB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Configuration
The prototypical compound under discussion, [(2R,3R,5S,6S,8S,17R)-11-ethyl-5,8-dihydroxy-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate, exhibits a hexacyclic diterpenoid backbone esterified with a benzoyl group . Key features include:
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Molecular formula: C₂₉H₃₉NO₆
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Stereochemistry: Six stereocenters (2R, 3R, 5S, 6S, 8S, 17R) governing spatial arrangement .
The benzoate moiety is appended at the C4 position, while methoxy and hydroxyl groups occupy C6/C16 and C5/C8 positions, respectively .
Spectroscopic Signatures
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SMILES:
CCN1CC2CCC(C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=CC=C7)O)OC)O)OC
Natural Occurrence and Biogenic Pathways
Botanical Sources
This benzoate derivative has been isolated from:
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Aconitum contortum (Ranunculaceae): A perennial herb native to Himalayan regions
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Aconitum toxicum: A toxic species used in traditional medicine
Related Benzoates in Medicinal Plants
Avicennia pannosum leaf extracts contain structurally distinct benzoates, including benzyldiethyl (2,6-xylylcarbamoylmethyl) ammonium benzoate, demonstrating broad antimicrobial activity . These compounds frequently co-occur with phytol (C₂₀H₄₀O) and fatty acid esters in plant matrices .
Synthetic Approaches and Scalability
Multicomponent Assembly of Complex Frameworks
Recent advances in flow chemistry enable gram-scale synthesis of polycyclic benzoate analogs. A demonstrated protocol achieves 70% yield of bis-azaheterospirocycles through:
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N-Bromination: 1,3-Dibromo-5,5′-dimethylhydantoin-mediated halogenation
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Photocyclization: UV-induced (λ = 300–400 nm) ring formation at 34°C
Table 1: Optimized Reaction Parameters for Spirocycle Synthesis
| Parameter | Value |
|---|---|
| Residence time (Step 1) | 3.33 min |
| Temperature (Step 2) | 34°C |
| Olefin equivalence | 3.0 equiv |
| Daily throughput | 105.6 g |
Physicochemical Properties
Thermochemical Data of Hydrocarbon Backbones
While direct data for the title compound remains limited, n-nonadecane (C₁₉H₄₀) provides baseline thermodynamic insights:
Table 2: Thermochemical Properties of n-Nonadecane
| Property | Value |
|---|---|
| ΔfH° (gas) | -435.1 ± 2.9 kJ/mol |
| ΔfH° (liquid) | -530.9 ± 2.9 kJ/mol |
| ΔcH° (liquid) | -12,662.6 ± 2.6 kJ/mol |
These values suggest significant stability in condensed phases, potentially influencing the pharmacokinetics of benzoate derivatives.
| Microorganism | MIC (Chloroform extract) |
|---|---|
| Staphylococcus aureus | 100–200 mg/mL |
| Escherichia coli | 50–100 mg/mL |
| Candida albicans | 200–300 mg/mL |
Activity correlates with the presence of phytol (16.63% in active fractions) and benzoate esters .
Industrial and Pharmaceutical Applications
Material Science Applications
The rigid polycyclic framework of these benzoates suggests potential as:
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Chiral auxiliaries in asymmetric synthesis
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Stationary phase modifiers in chromatographic resins
Drug Development Prospects
Structural features predictive of bioactivity:
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Hydroxyl groups: Hydrogen-bond donors for target engagement
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Methoxy substituents: Lipophilicity modifiers for blood-brain barrier penetration
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